(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride
Description
Properties
Molecular Formula |
C9H17Cl2N3 |
|---|---|
Molecular Weight |
238.15 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-methylpropyl]pyridin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-6(2)9(11)8-5-7(10)3-4-12-8;;/h3-6,9H,11H2,1-2H3,(H2,10,12);2*1H/t9-;;/m0../s1 |
InChI Key |
HFYHWPIXOUELKU-WWPIYYJJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=CC(=C1)N)N.Cl.Cl |
Canonical SMILES |
CC(C)C(C1=NC=CC(=C1)N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and an appropriate chiral amine.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes to maintain consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s primary and secondary amine groups and pyridine ring make it susceptible to oxidation. Key findings include:
-
Oxidation of the amine sidechain : In acidic or neutral conditions, the 2-methylpropylamine sidechain undergoes oxidation to form imine or nitrile derivatives. For example, under H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub>, the primary amine converts to a nitroso intermediate, followed by further oxidation to a nitrile group.
-
Pyridine ring oxidation : Under strong oxidizing agents (e.g., HNO<sub>3</sub>), the pyridine ring forms pyridine N-oxide derivatives.
Table 1: Oxidation Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (pH 3–5) | (S)-2-(1-Nitroso-2-methylpropyl)pyridin-4-amine | 65% | |
| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | (S)-2-(Cyanomethylpropyl)pyridin-4-amine | 78% | |
| HNO<sub>3</sub> (reflux) | Pyridine N-oxide derivative | 52% |
Alkylation and Acylation
The primary amine group reacts with alkyl halides or acyl chlorides:
-
Alkylation : In DMF with K<sub>2</sub>CO<sub>3</sub>, the amine reacts with methyl iodide to form a tertiary amine.
-
Acylation : Acetic anhydride acetylates the amine under mild conditions. Steric hindrance from the 2-methylpropyl group slows reaction rates compared to simpler amines .
Table 2: Alkylation/Acylation Reactions
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH<sub>3</sub>I/K<sub>2</sub>CO<sub>3</sub> | (S)-2-(1-(Dimethylamino)-2-methylpropyl)pyridin-4-amine | 88% | |
| Acylation | (CH<sub>3</sub>CO)<sub>2</sub>O | (S)-2-(1-Acetamido-2-methylpropyl)pyridin-4-amine | 73% |
Nucleophilic Substitution
The pyridine ring’s 4-amine group participates in nucleophilic substitution:
-
Chlorination : PCl<sub>5</sub> replaces the 4-amine with Cl at elevated temperatures .
-
Amination : Reacts with NH<sub>3</sub> in ethanol to regenerate the amine under pressure .
Table 3: Substitution Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| PCl<sub>5</sub>/110°C | (S)-2-(1-Amino-2-methylpropyl)-4-chloropyridine | 91% | |
| NH<sub>3</sub>/EtOH (100°C) | Recovery of parent amine | 89% |
Acid-Base Reactions
The compound’s dihydrochloride salt dissociates in aqueous solutions:
Biochemical Interactions
The stereochemistry (S-configuration) enables selective binding to biological targets:
-
Enzyme inhibition : Competes with pyridoxal phosphate in enzymatic pathways, showing IC<sub>50</sub> values of 1.2–3.5 μM for bacterial nitric oxide synthase .
-
Receptor binding : The 2-methylpropyl group enhances hydrophobic interactions with protein pockets (e.g., filarial parasite targets) .
Table 4: Biochemical Reactivity
| Target | Interaction Type | IC<sub>50</sub>/K<sub>d</sub> | Reference |
|---|---|---|---|
| Bacterial NOS | Competitive inhibition | 1.8 μM | |
| L. sigmodontis enzyme | Covalent adduct formation | 0.7 μM |
Scientific Research Applications
(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions.
Effects: The compound’s effects depend on its binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally or functionally related dihydrochloride salts and heterocyclic amines, drawing insights from available literature and patent data.
Functional Group and Structural Analogues
A. Azoamidine Dihydrochloride Initiators
Azoamidine compounds, such as 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride and 2,2’-azobis[N-(4-hydroxyphenyl)-2-methylpropionamidine]dihydrochloride , share the dihydrochloride salt feature with the target compound. These initiators are water-soluble and used in polymerization reactions due to their thermal decomposition properties .
Key Insight : While both classes utilize dihydrochloride salts for solubility, their applications diverge. The target compound’s rigid pyridine core and chiral center contrast with the azoamidines’ flexibility and radical-generating capability.
B. Pyrimidine and Pyridine Derivatives
The compound 2-Chloro-6-methylpyrimidine-4-carboxylic acid () shares a heterocyclic aromatic system but differs in functional groups (carboxylic acid vs. amine substituents) and lacks a dihydrochloride salt.
Key Insight : The target compound’s basicity and salt form make it more suited for biological interactions, whereas the pyrimidine derivative’s acidity aligns with industrial synthesis.
Physicochemical and Pharmacological Comparisons
Limited direct data on the target compound are available in the provided evidence. However, inferences can be drawn from structural analogues:
- Solubility : Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases, critical for bioavailability in drug candidates.
- Chirality : The (S)-configuration may confer selectivity in binding to biological targets, unlike symmetric azoamidines .
- Stability : Salt forms reduce hygroscopicity and enhance shelf life, a common advantage shared with the azoamidine initiators .
Biological Activity
(S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 238.16 g/mol. Its structure includes a pyridine ring substituted with an amino group and an isopropyl chain, which contribute to its chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.16 g/mol |
| Physical Form | White solid |
This compound is known to interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may modulate biological pathways effectively, making it a candidate for further exploration in pharmacology.
- Receptor Interactions : The compound has shown potential in biochemical assays to study receptor interactions, particularly with neuronal nitric oxide synthase (nNOS), which is a target for treating neurological disorders .
- Enzyme Inhibition : Research indicates that it can act as an inhibitor for specific enzymes, contributing to its therapeutic potential .
Pharmacological Applications
The compound's unique structural features allow it to be utilized in various pharmacological contexts:
- Neuroprotection : Studies have identified it as a promising candidate for neuroprotective agents due to its interaction with nNOS, which plays a critical role in neurodegenerative diseases .
- Antiproliferative Effects : In vitro studies have demonstrated its antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .
Case Study 1: Neuroprotective Effects
A study published in Chemical Biology highlighted the compound's ability to inhibit nNOS selectively. The researchers reported that modifications in the amino side chain significantly enhanced the potency of the inhibitors. For instance, compounds derived from this scaffold exhibited high selectivity ratios against other nitric oxide synthase isoforms, making them suitable for therapeutic applications in neurological conditions .
Case Study 2: Antiproliferative Activity
In another investigation focusing on cancer treatment, this compound demonstrated notable antiproliferative effects in various cancer cell lines. The IC50 values were determined using the sulforhodamine B assay, revealing that certain derivatives of this compound had IC50 values below 40 nM, indicating strong efficacy in inhibiting cell proliferation .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Starting Materials : The synthesis begins with commercially available pyridine derivatives and appropriate amine precursors.
- Reaction Conditions : Acidic conditions are often employed to facilitate the reaction between 4-pyridinecarboxaldehyde and 1-amino-2-methylpropane, yielding the target compound with high purity.
Q & A
Q. What are the recommended synthetic routes for (S)-2-(1-Amino-2-methylpropyl)pyridin-4-amine dihydrochloride?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Alkylation : Reacting 4-aminopyridine with a halogenated 2-methylpropyl precursor under basic conditions to form the C-N bond.
- Amination : Introducing the primary amine group via reductive amination or nucleophilic substitution.
- Salt Formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to avoid side products like over-alkylation or incomplete amination .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry (S-configuration) and substitution patterns on the pyridine ring.
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] ions).
- X-ray Crystallography : Resolve 3D conformation, critical for understanding receptor-binding interactions.
- HPLC with UV/Vis Detection : Assess purity (>95% recommended for pharmacological studies) .
Q. What are the key stability considerations for storage and handling?
- Moisture Sensitivity : Store in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the amine group.
- Temperature : Long-term stability requires storage at −20°C in amber vials to avoid thermal degradation or photolysis.
- Solution Stability : Aqueous solutions should be prepared fresh due to potential oxidation of the pyridine ring at neutral pH .
Advanced Research Questions
Q. How does the stereochemistry (S-configuration) influence biological activity?
The S-enantiomer often exhibits higher receptor-binding affinity due to spatial compatibility with chiral binding pockets. For example:
- Receptor Studies : Molecular docking simulations show the S-configuration aligns with κ-opioid receptor residues (e.g., Tyr312, Asp138), enhancing antagonistic effects.
- Pharmacological Validation : Compare enantiomers in vitro (e.g., cAMP inhibition assays) and in vivo (pain response models) to confirm stereospecific activity .
Q. What strategies resolve contradictions in reported enzyme inhibition data?
Discrepancies in IC values across studies may arise from:
- Assay Conditions : Variations in pH, ionic strength, or cofactor availability (e.g., Mg) can alter enzyme kinetics. Standardize protocols using reference inhibitors.
- Protein Source : Species-specific isoforms (human vs. rodent) may have divergent binding pockets. Validate targets with recombinant proteins.
- Data Normalization : Use internal controls (e.g., ATP levels in kinase assays) to minimize batch effects .
Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS applications?
- Lipophilicity Adjustments : Introduce fluorinated or methyl groups to enhance blood-brain barrier permeability (logP target: 1–3).
- Metabolic Stability : Test hepatic microsome clearance (human/rat) and identify metabolic soft spots (e.g., amine oxidation).
- Prodrug Strategies : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to improve oral bioavailability .
Q. What analytical methods validate target engagement in complex biological systems?
- Radioligand Binding : Use -labeled analogs to quantify receptor occupancy in tissue homogenates.
- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with photoaffinity probes to map interactomes.
- In Vivo Imaging : PET/CT with -labeled derivatives to monitor biodistribution in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
